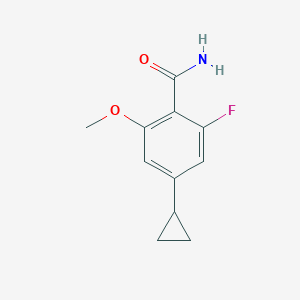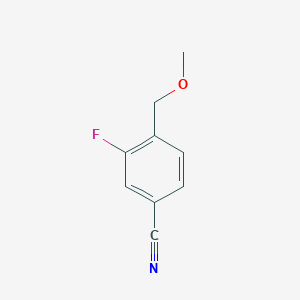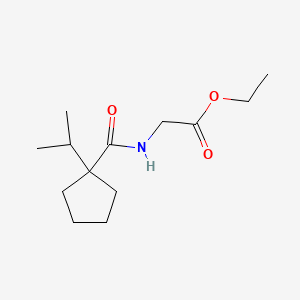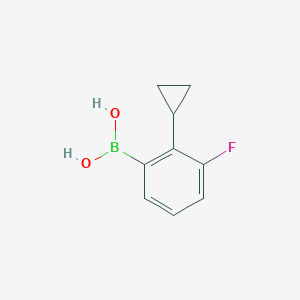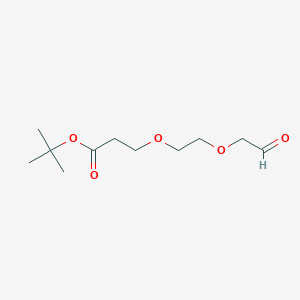
tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate is an organic compound with the molecular formula C11H20O5. It is a derivative of propanoic acid and is characterized by the presence of tert-butyl and ethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate typically involves the esterification of propanoic acid derivatives with tert-butyl alcohol and ethylene glycol derivatives. One common method includes the reaction of tert-butyl acrylate with ethylene glycol in the presence of a catalyst. The reaction is carried out under anhydrous conditions and typically involves the use of solvents like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Post-reaction purification involves techniques such as solvent distillation, crystallization, and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and drug development.
Medicine: Investigated for potential therapeutic applications and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate involves its interaction with various molecular targets. The compound can act as a precursor in enzymatic reactions, where it undergoes hydrolysis to release active intermediates. These intermediates can then participate in metabolic pathways, influencing cellular processes. The specific molecular targets and pathways depend on the context of its application, such as drug development or material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-aminoethoxy)propanoate
- tert-Butyl 3-(2-(tosyloxy)ethoxy)propanoate
Uniqueness
tert-Butyl 3-(2-(2-oxoethoxy)ethoxy)propanoate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability and versatility in chemical reactions. Its structure allows for selective modifications, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C11H20O5 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
tert-butyl 3-[2-(2-oxoethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C11H20O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h5H,4,6-9H2,1-3H3 |
InChI-Schlüssel |
ISLXYZUBNDZYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


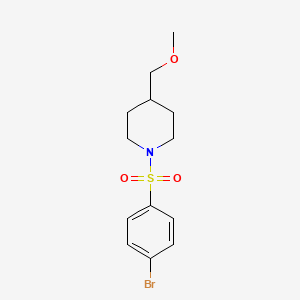
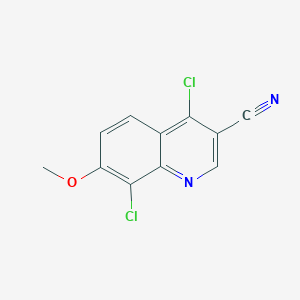
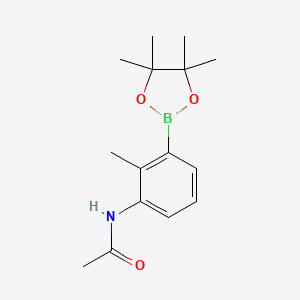
![Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate](/img/structure/B13928953.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine](/img/structure/B13928955.png)
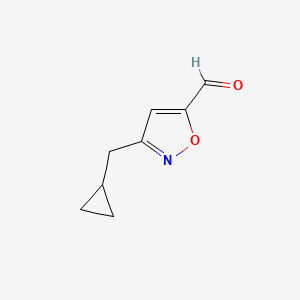
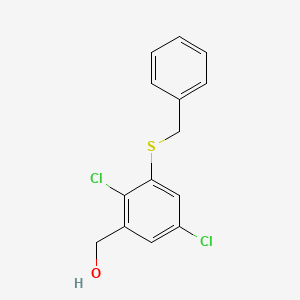
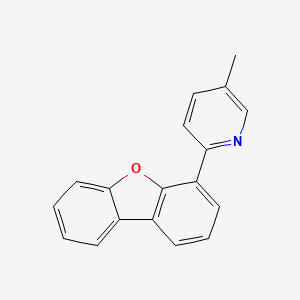
![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)
